molecular formula C18H27ClN2O2S B6499339 1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 953209-88-6

1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B6499339
CAS No.: 953209-88-6
M. Wt: 370.9 g/mol
InChI Key: PVGHLAMLIXQJNK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclopentylpiperidinyl moiety, and a methanesulfonamide group. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chlorophenyl derivative, followed by the introduction of the cyclopentylpiperidinyl group. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound, resulting in reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of specific bonds and the formation of smaller fragments.

Scientific Research Applications

1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, contributing to the development of new materials and compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with related structural features, such as other chlorophenyl derivatives or cyclopentylpiperidinyl compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2S/c19-18-8-4-1-5-16(18)14-24(22,23)20-13-15-9-11-21(12-10-15)17-6-2-3-7-17/h1,4-5,8,15,17,20H,2-3,6-7,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGHLAMLIXQJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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